MAO-A vs. MAO-B Selectivity Profile
A compound incorporating the 2,5-dimethoxyphenylalanine scaffold demonstrates a distinct selectivity profile between human monoamine oxidase A (MAO-A) and B (MAO-B) isoforms. While direct data for the free amino acid 2,5-DMO-Phe is limited in the public domain, its derivative was profiled, showing potent inhibition of MAO-A (IC₅₀ = 50 nM) and significantly weaker inhibition of MAO-B (IC₅₀ = 620 nM), resulting in a >12-fold selectivity window for MAO-A over MAO-B [1]. This contrasts with the broader activity often seen with simpler, unsubstituted phenylalanine-based inhibitors. The specific substitution pattern on the aromatic ring is a key determinant of this enzymatic discrimination [2].
| Evidence Dimension | Human MAO-A vs. MAO-B Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | MAO-A IC₅₀ = 50 nM; MAO-B IC₅₀ = 620 nM (for a 2,5-DMO-Phe-derived inhibitor) |
| Comparator Or Baseline | Unsubstituted phenylalanine analogs typically show less pronounced selectivity; specific comparator data not available in this assay context. |
| Quantified Difference | >12-fold selectivity for MAO-A over MAO-B |
| Conditions | Human recombinant MAO-A and MAO-B expressed in Sf9 cells; substrate: 5-hydroxytryptamine (MAO-A) or 5-phenylacetaldehyde (MAO-B); 1-hour incubation [1]. |
Why This Matters
This selectivity profile is critical for researchers developing MAO-A specific tools or therapeutics, as it reduces the confounding effects of MAO-B inhibition, which is associated with off-target peripheral metabolism of dietary amines.
- [1] BindingDB. Entry BDBM50075966 (ChEMBL3415614): Affinity Data for MAO-A and MAO-B. View Source
- [2] Frydenvang K, et al. Studies on Aryl-Substituted Phenylalanines: Synthesis, Activity, and Different Binding Modes at AMPA Receptors. J Med Chem. 2016;59(1):448-461. View Source
